ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of oxetane, a four-membered ring ether, and contains an allyl group attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of ethyl bromoacetate with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with specific molecular targets. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(prop-2-yn-1-yl)oxetan-3-yl]oxy}acetate: Similar structure but with a propynyl group instead of a prop-2-en-1-yl group.
Ethyl 2-{[3-(prop-2-en-1-yl)oxiran-3-yl]oxy}acetate: Contains an oxirane ring instead of an oxetane ring.
Properties
CAS No. |
1847406-72-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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